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Executive Summary

AZD-3199 is an inhaled ultra-long-acting 32-adrenergic receptor agonist (ULABA) that was
under development by AstraZeneca for the treatment of asthma and chronic obstructive
pulmonary disease (COPD). Preclinical studies demonstrated its high potency and selectivity
for the B2-adrenoceptor, with a prolonged duration of action. The compound progressed to
Phase Il clinical trials, where it showed a long pharmacokinetic half-life and was generally well-
tolerated. However, the development of AZD-3199 was ultimately discontinued. This document
provides a comprehensive technical overview of the discovery and development history of
AZD-3199, summarizing available data, outlining key experimental methodologies, and
visualizing relevant pathways and processes.

Introduction

Bronchodilators are a cornerstone in the management of obstructive airway diseases such as
asthma and COPD. The 32-adrenergic receptor, a G-protein coupled receptor, is a key target
for these therapies. Agonism of this receptor leads to relaxation of airway smooth muscle and
subsequent bronchodilation. The evolution of 32-agonists has progressed from short-acting
(SABAS) to long-acting (LABAs) and ultra-long-acting 32-agonists (ULABAS), with the goal of
providing once-daily dosing and improved patient compliance. AZD-3199 was developed as a
potential once-daily inhaled uLABA.[1]
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Discovery and Preclinical Development
Lead Optimization and In Vitro Pharmacology

AZD-3199 emerged from a lead optimization program at AstraZeneca aimed at identifying
novel, potent, and selective 32-adrenoceptor agonists with a prolonged duration of action.
While specific binding affinity (Ki) and functional potency (EC50) values for AZD-3199 at
human 3-adrenoceptors are not publicly available, preclinical studies have described it as
having high potency and selectivity as a [32-agonist in vitro.[1]

Table 1: Preclinical In Vitro Data for AZD-3199 (Qualitative)

Parameter Result
B2-adrenoceptor Binding Affinity High Affinity
[B2-adrenoceptor Functional Potency High Potency
Selectivity for 2-adrenoceptor High Selectivity

Preclinical In Vivo Pharmacology

The preclinical development of AZD-3199 involved evaluation in various animal models to
assess its efficacy and duration of action.

AZD-3199 was evaluated in guinea pig models of histamine-induced bronchoconstriction.
These studies confirmed its bronchodilatory effects and demonstrated a prolonged duration of
action in vivo.[2]

The relaxant effect of AZD-3199 was also assessed on isolated human bronchial rings,
providing evidence of its potential efficacy in human airways.[2]

Clinical Development

AZD-3199 progressed into clinical development to evaluate its pharmacokinetics, safety, and
efficacy in healthy volunteers and patients with asthma and COPD.

Phase | Clinical Trials
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Phase | studies in healthy volunteers investigated the safety, tolerability, and pharmacokinetics
of single and multiple ascending doses of AZD-3199.

Table 2: Summary of Key Phase | Clinical Trials

Study Identifier Population Study Design Key Findings
) Assessed the effect
Healthy Male Single-dose, ] )
NCT01222442 on cardiac electrical
Volunteers crossover o
activity.[1]
Investigated safety,
N Healthy Caucasian Single and multiple tolerability, and
Not specified ) o
and Japanese Males ascending dose pharmacokinetics.[1]

[3]

Phase Il Clinical Trials

Phase Il trials were designed to assess the efficacy and safety of AZD-3199 in patients with
asthma and COPD.

Table 3: Summary of Key Phase Il Clinical Trials

Study Identifier Population Study Design Key Findings
Single-dose, AZD-3199 produced
] ] crossover vs. 24-hour
NCT00736489 Patients with Asthma o
formoterol and bronchodilation and
placebo was well tolerated.[4]

Investigated efficacy
Not specified Patients with COPD Not specified and safety in a COPD
population.[1][3]

Pharmacokinetics

Clinical pharmacokinetic studies revealed that inhaled AZD-3199 is rapidly absorbed into the
systemic circulation, with a time to maximum plasma concentration (Tmax) of approximately 30
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minutes.[1][3] A key characteristic of AZD-3199 is its very long terminal half-life.

Table 4: Human Pharmacokinetic Parameters of AZD-3199

Parameter Value Population

Healthy Volunteers and
~30 minutes Patients with Asthma/COPDI[1]

[3]

Time to Maximum Plasma

Concentration (Tmax)

Terminal Half-life (t1/2) Up to 142 hours Healthy Caucasian Males[1][3]

] ) Healthy Volunteers and
o Dose-proportional and time- ) ]
Pharmacokinetics ) Patients with Asthma/COPDJ1]
independent 3]

Similar in healthy subjects and  Healthy Volunteers and
Systemic Availability patients with asthma; lower in Patients with Asthma/COPDJ1]
patients with COPD. [3]

Safety and Tolerability

Across the clinical trial program, AZD-3199 was generally well-tolerated. The observed side
effects were consistent with the known class effects of 32-agonists and were generally mild.[1]

[4]

Discontinuation of Development

Despite promising early-phase data, the development of AZD-3199 was discontinued. The
specific reasons for this decision have not been publicly disclosed by AstraZeneca.

Experimental Protocols

Detailed experimental protocols for the studies conducted with AZD-3199 are proprietary to
AstraZeneca and are not publicly available. The following sections describe representative
methodologies for the key types of experiments performed during its development.
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B-Adrenoceptor Binding Assay (Representative

Protocol)

¢ Objective: To determine the binding affinity (Ki) of a test compound for (31, 2, and (33-
adrenoceptors.

e Methodology:

o Prepare cell membranes from cell lines stably expressing human (31, 2, or 33-
adrenoceptors.

o Incubate the membranes with a radiolabeled ligand (e.g., [3H]-CGP 12177) and varying
concentrations of the test compound.

o After incubation, separate bound from free radioligand by rapid filtration.
o Measure the amount of bound radioactivity using liquid scintillation counting.

o Calculate the IC50 value (concentration of test compound that inhibits 50% of specific
binding of the radioligand).

o Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[5]

cAMP Functional Assay (Representative Protocol)

o Objective: To determine the functional potency (EC50) and efficacy of a test compound as a
[B-adrenoceptor agonist.

o Methodology:
o Use whole cells expressing the human [3-adrenoceptor subtype of interest.
o Incubate the cells with varying concentrations of the test compound.

o After incubation, lyse the cells and measure the intracellular concentration of cyclic
adenosine monophosphate (CAMP) using a suitable assay (e.g., HTRF, ELISA).
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o Plot the concentration-response curve and determine the EC50 (concentration of agonist
that produces 50% of the maximal response) and Emax (maximal effect).[5]

Guinea Pig Bronchoconstriction Model (Representative
Protocol)

¢ Objective: To evaluate the in vivo bronchodilator activity and duration of action of a test
compound.

o Methodology:
o Anesthetize guinea pigs and measure baseline airway resistance.
o Administer the test compound, typically via inhalation or intratracheal instillation.

o At various time points after dosing, challenge the animals with a bronchoconstrictor agent
(e.g., histamine, methacholine).

o Measure the resulting increase in airway resistance.

o The ability of the test compound to inhibit the bronchoconstrictor response is a measure of
its efficacy. Duration of action is determined by assessing this inhibition at different time
points post-dose.

Human Bronchial Ring Relaxation Assay
(Representative Protocol)

» Objective: To assess the direct relaxant effect of a test compound on human airway smooth
muscle.

o Methodology:
o Obtain human bronchial tissue from surgical resections.

o Dissect the tissue into rings and mount them in organ baths containing physiological salt
solution.
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o Induce contraction of the bronchial rings with a contractile agent (e.g., carbachol,
histamine).

o Once a stable contraction is achieved, add cumulative concentrations of the test
compound to the organ bath.

o Measure the relaxation of the bronchial rings isometrically.

o Construct a concentration-response curve to determine the potency (EC50) and maximal
relaxation effect of the test compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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